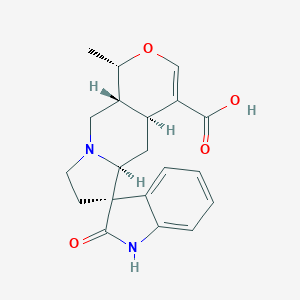

(R)-laudanosine

Overview

Description

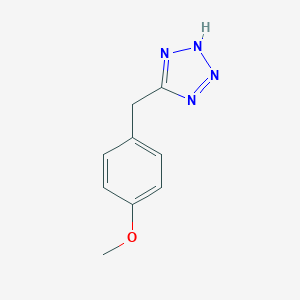

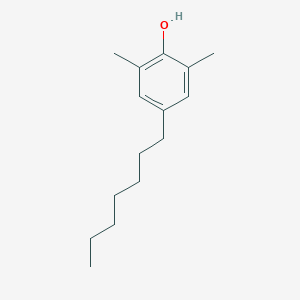

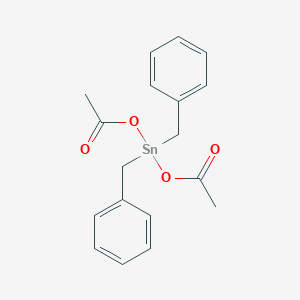

(R)-laudanosine is a naturally occurring alkaloid that has been found in various plant species. It is a derivative of tetrahydroisoquinoline and has been the subject of extensive scientific research due to its potential therapeutic benefits.

Scientific Research Applications

Data Science

- R is one of the latest cutting-edge tools used in Data Science .

- It is used for performing statistical operations and is considered as the most popular analytic tool in the world .

- R applications are not limited to just one sector, we can see R programming in banking, e-commerce, finance and many more .

Finance

- Data Science is most widely used in the financial industries and R is the most popular tool for this role .

- With the help of R, financial institutions are able to perform downside risk measurement, adjust risk performance and utilize visualizations like Candlestick charts, density plots, drawdown plots, etc .

- R also provides tools for moving averages, autoregression and time-series analysis which forms the crux of financial applications .

Banking

- Just like financial institutions, banking industries make use of R for credit risk modeling and other forms of risk analytics .

- Banks make heavy usage of the Mortgage Haircut Model that allows them to take over the property in case of loan defaults .

- R is also used in conjunction with Hadoop to facilitate the analysis of customer quality, customer segmentation, and retention .

Marketing

- R programming language is extensively utilized for data analysis, customer segmentation, and predictive modeling .

- Marketers leverage R’s advanced statistical techniques and machine learning algorithms to analyze consumer behavior, identify target audiences, and personalize marketing campaigns effectively .

Data Science

- R is one of the latest cutting-edge tools used in Data Science .

- It is used for performing statistical operations and is considered as the most popular analytic tool in the world .

- R applications are not limited to just one sector, we can see R programming in banking, e-commerce, finance and many more .

Finance

- Data Science is most widely used in the financial industries and R is the most popular tool for this role .

- With the help of R, financial institutions are able to perform downside risk measurement, adjust risk performance and utilize visualizations like Candlestick charts, density plots, drawdown plots, etc .

- R also provides tools for moving averages, autoregression and time-series analysis which forms the crux of financial applications .

Banking

- Just like financial institutions, banking industries make use of R for credit risk modeling and other forms of risk analytics .

- Banks make heavy usage of the Mortgage Haircut Model that allows them to take over the property in case of loan defaults .

- R is also used in conjunction with Hadoop to facilitate the analysis of customer quality, customer segmentation, and retention .

Marketing

- R programming language is extensively utilized for data analysis, customer segmentation, and predictive modeling .

- Marketers leverage R’s advanced statistical techniques and machine learning algorithms to analyze consumer behavior, identify target audiences, and personalize marketing campaigns effectively .

properties

IUPAC Name |

(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPAYJZAMGEDIQ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-laudanosine | |

CAS RN |

85-63-2 | |

| Record name | Laudanosine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAUDANOSINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO6NL5AZ5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

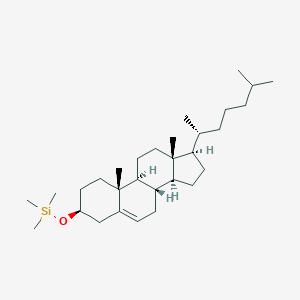

![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)